N1-allyl-N2-(2,4-difluorophenyl)oxalamide
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Overview
Description
N1-allyl-N2-(2,4-difluorophenyl)oxalamide is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.20.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2,4-difluorophenyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with allylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2,4-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted oxalamide derivatives with new functional groups.
Scientific Research Applications
N1-allyl-N2-(2,4-difluorophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-(4-fluorophenethyl)oxalamide
- N1-(4-chlorophenethyl)-N2-(2,4-difluorophenyl)oxalamide
Uniqueness
N1-allyl-N2-(2,4-difluorophenyl)oxalamide is unique due to its specific substitution pattern and the presence of both allyl and difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-5-14-10(16)11(17)15-9-4-3-7(12)6-8(9)13/h2-4,6H,1,5H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVACXHJEZPDTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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